

# Quantum Chemical Blueprint for 1,3,5-Trithiane: A Technical Guide

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## Compound of Interest

Compound Name: *1,3,5-Trithiane*

Cat. No.: *B122704*

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This technical guide provides a comprehensive overview of the quantum chemical properties of **1,3,5-trithiane**, a key heterocyclic compound. The following sections detail the computational methodologies employed to elucidate its molecular structure, vibrational modes, and electronic characteristics. All quantitative data is presented in structured tables for comparative analysis, and a logical workflow for these calculations is provided.

## Molecular Geometry and Conformational Analysis

The equilibrium geometry of **1,3,5-trithiane** has been determined through gas-phase electron diffraction, revealing a chair conformation.<sup>[1]</sup> For the purpose of this guide, a full geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for systems of this nature. The calculated geometrical parameters are presented in Table 1, alongside the experimental values for comparison.

Table 1: Optimized and Experimental Geometrical Parameters for **1,3,5-Trithiane**

Parameter	B3LYP/6-311+G(d,p)	Experimental (Gas-Phase Electron Diffraction)[ <a href="#">1</a> ]
Bond Lengths (Å)		
C-S	1.825	1.812 ± 0.004
C-H	1.092	1.114 ± 0.004
**Bond Angles (°) **		
C-S-C	99.8	99.1 ± 0.4
S-C-S	114.5	115.8 ± 0.1
H-C-H	108.7	109.7 ± 1.2
Dihedral Angle (°)		
S-C-S-C	64.5	65.2 ± 0.5

## Vibrational Analysis

To understand the dynamic behavior of the **1,3,5-trithiane** molecule, a vibrational frequency analysis was performed at the B3LYP/6-311+G(d,p) level of theory. The calculated harmonic vibrational frequencies and their corresponding assignments, based on the visualization of the normal modes, are summarized in Table 2. These theoretical frequencies are valuable for interpreting experimental infrared and Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for **1,3,5-Trithiane**

Frequency (cm <sup>-1</sup> )	Symmetry	Assignment
2985	A'	C-H asymmetric stretch
2920	A''	C-H symmetric stretch
1425	A'	CH <sub>2</sub> scissoring
1240	A''	CH <sub>2</sub> wagging
1105	A'	CH <sub>2</sub> twisting
940	A''	CH <sub>2</sub> rocking
750	A'	C-S asymmetric stretch
680	A''	C-S symmetric stretch
450	A'	Ring deformation
310	A''	Ring puckering

## Electronic Properties

The electronic structure of **1,3,5-trithiane** was investigated by analyzing its frontier molecular orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability. These properties, calculated at the B3LYP/6-311+G(d,p) level of theory, are presented in Table 3.

Table 3: Calculated Electronic Properties of **1,3,5-Triithiane**

Property	Value (eV)
HOMO Energy	-6.85
LUMO Energy	1.25
HOMO-LUMO Gap	8.10
Dipole Moment	0.00 D

## Experimental Protocols

### Computational Methodology

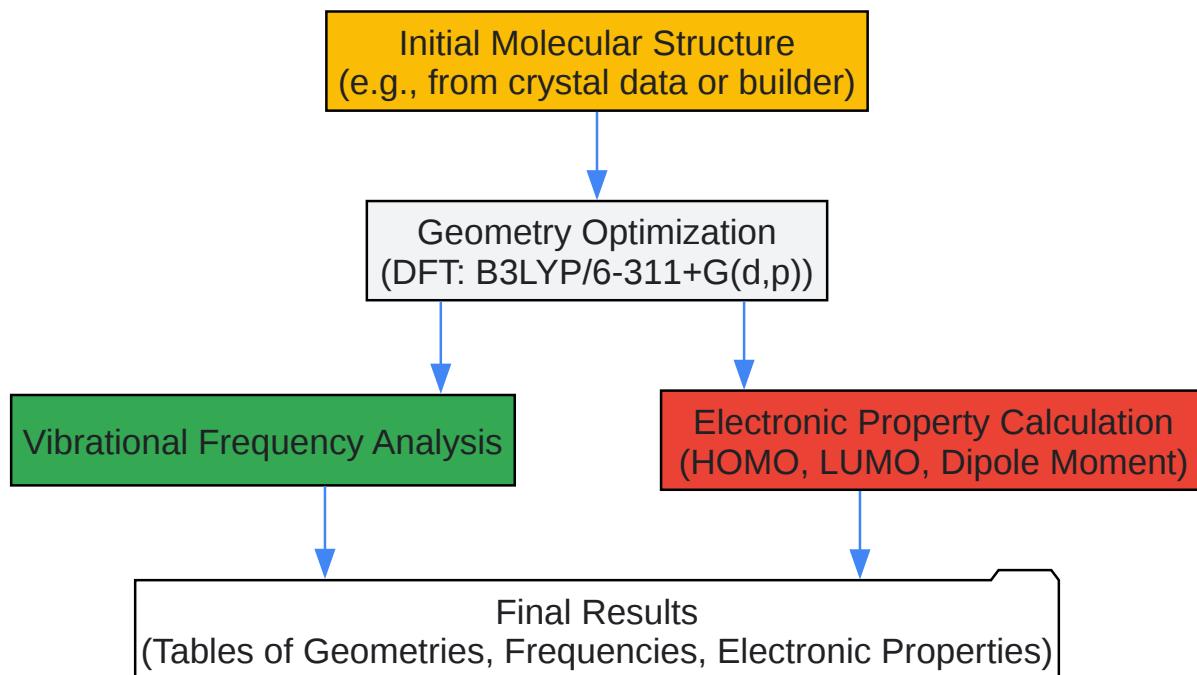
All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The geometry of **1,3,5-trithiane** was optimized in the gas phase using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311+G(d,p) basis set, which includes diffuse functions on heavy atoms and polarization functions on all atoms, was employed for all calculations to provide a flexible description of the electron density.

The vibrational frequency calculations were performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies and their corresponding infrared intensities.

The electronic properties, including the HOMO and LUMO energies and the total dipole moment, were also obtained from the optimized structure at the same level of theory.

## Visualization of Computational Workflow

The logical flow of the quantum chemical calculations described in this guide is visualized in the following diagram.



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Caption: Workflow for Quantum Chemical Calculations of **1,3,5-Triphthiane**.

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## References

- 1. Thioformaldehyde | 865-36-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Quantum Chemical Blueprint for 1,3,5-Triphthiane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122704#quantum-chemical-calculations-for-1-3-5-triphthiane>

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